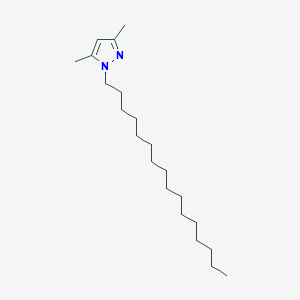
1-hexadecyl-3,5-dimethylpyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-hexadecyl-3,5-dimethylpyrazole is an organic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-hexadecyl-3,5-dimethylpyrazole typically involves the condensation of acetylacetone with hydrazine hydrate in the presence of an acid catalyst such as glacial acetic acid. The reaction is carried out in a solvent like ethanol or water at temperatures ranging from 0°C to 120°C .
Industrial Production Methods: In industrial settings, the synthesis process is optimized for higher yields and purity. The use of water as a solvent is preferred due to its cost-effectiveness and environmental benefits. The reaction conditions are carefully controlled to avoid the formation of by-products and to ensure the high purity of the final product .
化学反应分析
Types of Reactions: 1-hexadecyl-3,5-dimethylpyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can lead to the formation of pyrazoline derivatives.
Substitution: The methyl groups on the pyrazole ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed:
Oxidation: Pyrazole oxides.
Reduction: Pyrazoline derivatives.
Substitution: Various substituted pyrazoles depending on the reagents used
科学研究应用
Coordination Chemistry
Ligand Development
1-Hexadecyl-3,5-dimethylpyrazole serves as a precursor for various ligands in coordination chemistry. It can form complexes with metals, enhancing their stability and reactivity. For instance, derivatives such as trispyrazolylborate are synthesized from this compound, which are crucial for catalysis and material synthesis.
Case Study: Synthesis of Metal Complexes
Research has demonstrated that this compound can effectively stabilize metal ions in solution. A study showed that complexes formed with copper and palladium exhibited enhanced catalytic activity in organic transformations, highlighting the compound's utility in developing efficient catalysts .
Agricultural Applications
Nitrification Inhibition
One significant application of this compound is its role as a nitrification inhibitor in agricultural practices. It helps regulate nitrogen transformation in soil, thereby improving nitrogen use efficiency and reducing environmental pollution.
| Compound | Effect on Nitrification | Optimal Application Rate |
|---|---|---|
| This compound | Inhibits nitrification effectively | 0.225 - 0.45 mg/kg |
Research indicates that the application of this compound can reduce nitrogen oxide emissions significantly, making it an environmentally friendly option for farmers .
Case Study: Field Trials
Field trials conducted with urea combined with this compound showed a reduction of ammonia emissions by up to 90%, demonstrating its effectiveness in practical agricultural settings .
Pharmaceutical Applications
Antimicrobial Properties
The compound exhibits potential as an antimicrobial agent. Its derivatives have been studied for their ability to combat various microorganisms, including bacteria and fungi.
| Derivative | Microbial Target | Efficacy |
|---|---|---|
| Quaternary pyrazoles | Bacteria | High |
| Trimethylpyrazolium salts | Fungi | Moderate to High |
Studies have indicated that formulations containing this compound show promising results against resistant strains of bacteria .
Materials Science
Coatings and Sealants
In materials science, this compound is utilized as a sealer in automotive and industrial coatings. Its properties help reduce curing temperatures and energy consumption during the production process.
| Application Area | Benefit |
|---|---|
| Automotive coatings | Energy savings & reduced production time |
| Coil steel coatings | Improved durability & corrosion resistance |
Research has shown that coatings formulated with this compound exhibit superior performance compared to traditional materials .
作用机制
The mechanism of action of 1-hexadecyl-3,5-dimethylpyrazole involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical pathways, influencing cellular processes and exhibiting biological activities .
相似化合物的比较
3,5-Dimethylpyrazole: A simpler analog with similar chemical properties but lacking the hexadecyl chain.
1-Cyanoacetyl-3,5-dimethylpyrazole: Known for its use as a cyanoacetylating agent in organic synthesis
Uniqueness: 1-hexadecyl-3,5-dimethylpyrazole stands out due to its long hexadecyl chain, which imparts unique physical and chemical properties. This structural feature enhances its solubility in organic solvents and its ability to interact with lipid membranes, making it particularly useful in biological and medicinal applications .
属性
CAS 编号 |
1164-04-1 |
|---|---|
分子式 |
C21H40N2 |
分子量 |
320.6 g/mol |
IUPAC 名称 |
1-hexadecyl-3,5-dimethylpyrazole |
InChI |
InChI=1S/C21H40N2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-21(3)19-20(2)22-23/h19H,4-18H2,1-3H3 |
InChI 键 |
CXLQVJKUUGHVAQ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCN1C(=CC(=N1)C)C |
规范 SMILES |
CCCCCCCCCCCCCCCCN1C(=CC(=N1)C)C |
同义词 |
1-Hexadecyl-3,5-dimethyl-1H-pyrazole |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















